Cas no 680622-70-2 (PIN1 inhibitor API-1)

PIN1 inhibitor API-1 structure
PIN1 inhibitor API-1 structure
Productnaam:PIN1 inhibitor API-1
CAS-nummer:680622-70-2
MF:C15H13N6O2F3
MW:366.29792
CID:1016718
PubChem ID:29987694

PIN1 inhibitor API-1 Chemische en fysische eigenschappen

Naam en identificatie

    • O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE
    • N-[4-(2-Amino-9H-purin-6-yloxymethyl)-benzyl]-2,2,2-trifluoroacetamide
    • N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
    • PIN1 inhibitor API-1
    • N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
    • FT-0675485
    • MS-25852
    • N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
    • HY-116716
    • 680622-70-2
    • DTXSID40652683
    • EX-A5656
    • CS-0066356
    • SCHEMBL2775958
    • AKOS030242660
    • AKOS040742420
    • AQFWAWXGBQPBIA-UHFFFAOYSA-N
    • s6893
    • N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
    • G13642
    • DA-56877
    • Inchi: InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
    • InChI-sleutel: AQFWAWXGBQPBIA-UHFFFAOYSA-N
    • LACHT: C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N

Berekende eigenschappen

  • Exacte massa: 366.10500
  • Monoisotopische massa: 366.10520816g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 5
  • Complexiteit: 487
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 119Ų

Experimentele eigenschappen

  • Smeltpunt: 211-213?C
  • PSA: 123.03000
  • LogboekP: 2.46300

PIN1 inhibitor API-1 Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
T784050-5mg
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine
680622-70-2
5mg
$ 488.00 2023-09-05
ChemScence
CS-0066356-25mg
PIN1 inhibitor API-1
680622-70-2 97.03%
25mg
$900.0 2022-04-26
MedChemExpress
HY-116716-10mM*1mLinDMSO
PIN1 inhibitor API-1
680622-70-2 98.08%
10mM*1mLinDMSO
¥2015 2023-07-26
TRC
T784050-1mg
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine
680622-70-2
1mg
$ 111.00 2023-09-05
TRC
T784050-25mg
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine
680622-70-2
25mg
$ 1708.00 2023-09-05
MedChemExpress
HY-116716-10mM*1 mL in DMSO
PIN1 inhibitor API-1
680622-70-2 98.54%
10mM*1 mL in DMSO
¥1760 2024-07-20
Ambeed
A1216707-100mg
N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
680622-70-2 99%
100mg
$668.0 2025-03-01
A2B Chem LLC
AH17583-100mg
O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE
680622-70-2 97%
100mg
$3297.00 2024-04-19
ChemScence
CS-0066356-10mg
PIN1 inhibitor API-1
680622-70-2 97.03%
10mg
$450.0 2022-04-26
TRC
T784050-10mg
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine
680622-70-2
10mg
$856.00 2023-05-17
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:680622-70-2)PIN1 inhibitor API-1
A1036361
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:25mg/50mg/100mg/250mg
Prijs ($):267.0/401.0/601.0/1031.0